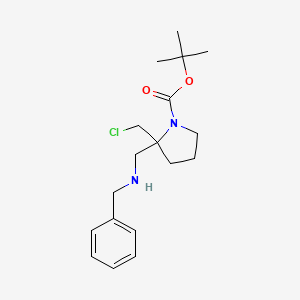
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate, also known as Boc-2-((Bn)NHCH2)Pyr-CI, is a chemical compound that has gained attention in scientific research. It is a pyrrolidine derivative that has been synthesized using various methods.
Scientific Research Applications
Synthetic Applications and Environmental Concerns
Synthetic Phenolic Antioxidants and Environmental Fate
Synthetic phenolic antioxidants, which share structural similarities with the compound of interest due to their complex organic structures, are widely used across various industries. Their environmental occurrence, human exposure, and potential toxicity have been extensively studied. These compounds, such as BHT and DBP, show presence in environmental matrices and human tissues, raising concerns about their environmental fate and impact on human health. The studies suggest a need for novel antioxidants with lower toxicity and environmental persistence (Liu & Mabury, 2020).
Decomposition of Fuel Additives
Research on methyl tert-butyl ether (MTBE), a fuel additive, highlights the challenges and methods for its decomposition to mitigate environmental pollution. The study on cold plasma reactors for MTBE decomposition indicates technological applications in reducing contaminants from industrial processes, potentially relevant for managing waste or by-products of similar chemical compounds (Hsieh et al., 2011).
Biodegradation and Remediation Techniques
Biodegradation of Fuel Oxygenates
The biodegradation of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial degradation pathways, highlighting the role of microorganisms in decomposing complex organic compounds. This research outlines the aerobic and anaerobic degradation pathways and identifies specific microorganisms and enzymes involved, offering clues to potential bioremediation strategies for related compounds (Thornton et al., 2020).
Bioremediation of MTBE
Studies on MTBE biodegradation under aerobic conditions and the increasing evidence of anaerobic biotransformation highlight the potential for natural and enhanced bioremediation techniques. This research emphasizes the role of specific microbial pathways in the complete mineralization of MTBE, a structurally similar compound to tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate, suggesting avenues for the environmental management of such chemicals (Fiorenza & Rifai, 2003).
properties
IUPAC Name |
tert-butyl 2-[(benzylamino)methyl]-2-(chloromethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-17(2,3)23-16(22)21-11-7-10-18(21,13-19)14-20-12-15-8-5-4-6-9-15/h4-6,8-9,20H,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQCQYNXNCVHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1(CNCC2=CC=CC=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501111217 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-((benzylamino)methyl)-2-(chloromethyl)pyrrolidine-1-carboxylate | |
CAS RN |
1415564-45-2 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415564-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-(chloromethyl)-2-[[(phenylmethyl)amino]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501111217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



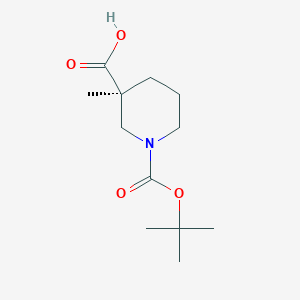
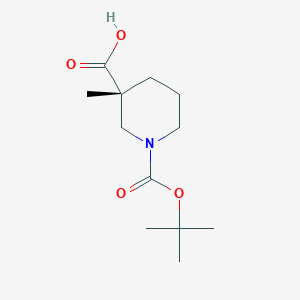
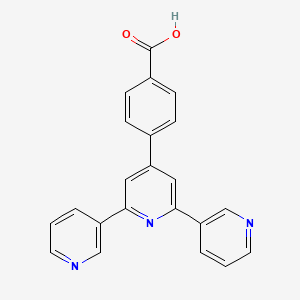


![methyl 5-((4-bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3102134.png)

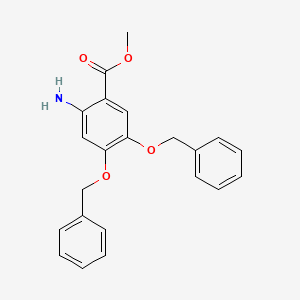
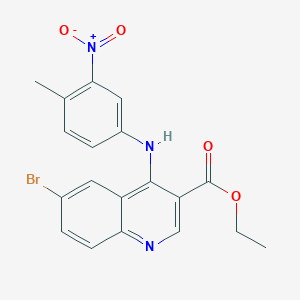

![(4-ethoxy-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-yl)methanol](/img/structure/B3102167.png)


